molecular formula C12H12N2O3S B2881225 [2-Amino-4-(4-methoxy-phenyl)-thiazol-5-yl]-acetic acid CAS No. 765211-01-6

[2-Amino-4-(4-methoxy-phenyl)-thiazol-5-yl]-acetic acid

Cat. No.: B2881225
CAS No.: 765211-01-6
M. Wt: 264.3
InChI Key: PJZDNACVVHYXQZ-UHFFFAOYSA-N
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Description

[2-Amino-4-(4-methoxy-phenyl)-thiazol-5-yl]-acetic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring structure. This compound is of significant interest due to its potential biological and pharmacological activities, making it a valuable target for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Amino-4-(4-methoxy-phenyl)-thiazol-5-yl]-acetic acid typically involves the formation of the thiazole ring followed by the introduction of the amino and methoxyphenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methoxybenzaldehyde with thiourea in the presence of a base can yield the thiazole ring, which is then further functionalized to introduce the amino and acetic acid groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

[2-Amino-4-(4-methoxy-phenyl)-thiazol-5-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

[2-Amino-4-(4-methoxy-phenyl)-thiazol-5-yl]-acetic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: It is explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-Amino-4-(4-methoxy-phenyl)-thiazol-5-yl]-acetic acid is unique due to the combination of its functional groups, which confer distinct biological activities and chemical reactivity. The presence of both the amino and methoxyphenyl groups enhances its potential as a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

2-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-17-8-4-2-7(3-5-8)11-9(6-10(15)16)18-12(13)14-11/h2-5H,6H2,1H3,(H2,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZDNACVVHYXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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